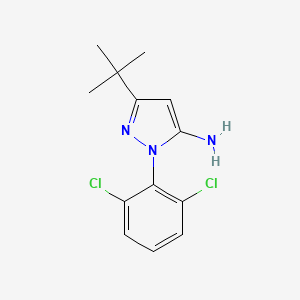

3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-tert-butyl-2-(2,6-dichlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2N3/c1-13(2,3)10-7-11(16)18(17-10)12-8(14)5-4-6-9(12)15/h4-7H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAHIDXNXGHGIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696219 | |

| Record name | 3-tert-Butyl-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-19-9 | |

| Record name | 3-tert-Butyl-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine: A Multifaceted Analytical Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its therapeutic importance necessitates unambiguous structural characterization of novel derivatives to ensure safety, efficacy, and intellectual property protection. This guide presents a comprehensive, self-validating workflow for the complete structure elucidation of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine, a representative N-aryl-5-aminopyrazole. We move beyond simple data reporting to explain the causal logic behind the selection and sequencing of analytical techniques. This document serves as a robust methodological framework for researchers engaged in the synthesis and characterization of complex heterocyclic compounds.

The Strategic Imperative: Why a Multi-Modal Approach?

The elucidation process logically begins with confirming the molecular formula and identifying key functional groups, then proceeds to map the precise connectivity of the atomic framework, and culminates in the definitive determination of the three-dimensional structure.

Caption: Logical workflow for structure elucidation.

Foundational Analysis: Mass and Functional Group Identity

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Causality: The first and most fundamental question is: "What is the molecular weight and elemental composition of the synthesized compound?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. Its high accuracy allows for the determination of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum also provides preliminary structural clues, acting as an independent check on the proposed structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the protonated molecular ion [M+H]⁺.

-

Mass Analyzer: Employ a Time-of-Flight (TOF) or Orbitrap mass analyzer to achieve mass accuracy typically below 5 ppm.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

-

Analysis: Identify the m/z of the most abundant ion in the [M+H]⁺ isotopic cluster. Use the instrument's software to calculate the elemental composition based on this accurate mass.

Expected Data & Interpretation The molecular formula for this compound is C₁₃H₁₅Cl₂N₃. The expected monoisotopic mass of the [M+H]⁺ ion is approximately 284.0716 Da. A key validation point is the isotopic pattern: the presence of two chlorine atoms will generate a characteristic [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ cluster with a relative intensity ratio of approximately 9:6:1. Common fragmentation pathways for pyrazoles can involve cleavage of the N-N bond, though N-substitution can suppress this.[2] A more likely fragmentation would be the loss of a methyl group (•CH₃) from the tert-butyl moiety, resulting in a fragment at [M-15]⁺.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₃H₁₅Cl₂N₃ | Based on proposed structure |

| [M+H]⁺ (monoisotopic) | ~284.0716 Da | Calculated accurate mass |

| Isotopic Pattern | ~9:6:1 (M, M+2, M+4) | Characteristic signature of two chlorine atoms |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[3] For our target molecule, we are specifically looking for evidence of the amine (N-H), aromatic (C-H), and aliphatic (C-H) bonds, as well as vibrations characteristic of the pyrazole ring and carbon-chlorine bonds. This technique serves as a quick quality control check to ensure the core structural motifs are present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking.

Expected Data & Interpretation The resulting spectrum should display several characteristic absorption bands that confirm the presence of the expected functional groups. The absence of certain peaks (e.g., a strong C=O stretch) can be equally informative, ruling out potential oxidized byproducts.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400-3200 (two bands, often broad) |

| Aromatic (C-H) | Stretch | 3100-3000 |

| Aliphatic (C-H) | Stretch (tert-Butyl) | 2970-2870 |

| Pyrazole (C=N, C=C) | Ring Stretch | 1600-1450[4] |

| C-N | Stretch | ~1290[5] |

| C-Cl | Stretch | 800-600 |

Connectivity Mapping: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6][7] A combination of 1D and 2D NMR experiments allows us to map the complete bonding framework atom by atom.

1D NMR: Proton and Carbon Environments

¹H NMR: Proton Census Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons).

Expected Data & Interpretation:

-

~7.4-7.2 ppm (3H): A multiplet corresponding to the three protons on the 2,6-dichlorophenyl ring. The symmetry should result in a triplet (H4') and a doublet (H3', H5').

-

~5.8 ppm (1H, singlet): A sharp singlet for the proton at the C4 position of the pyrazole ring. Its singlet nature confirms no adjacent protons.

-

~4.0 ppm (2H, broad singlet): A broad signal for the two amine (-NH₂) protons. Broadening is due to chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.[8]

-

~1.3 ppm (9H, singlet): A strong, sharp singlet for the nine equivalent protons of the tert-butyl group.

¹³C NMR & DEPT: Carbon Skeleton Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons.

Expected Data & Interpretation:

-

DEPT-135: Will show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons.

-

DEPT-90: Will only show signals for CH carbons.

-

By comparing the full ¹³C spectrum with the DEPT spectra, all carbon types can be unambiguously assigned. We expect to see signals for 3 CH carbons (aromatic/pyrazole), 1 CH₃ group (from the tert-butyl), and several quaternary carbons (pyrazole C3, C5; tert-butyl central carbon; aromatic C1', C2', C6').

2D NMR: Building the Molecular Jigsaw

Expertise & Causality: 2D NMR experiments correlate different nuclei through bonds, allowing us to piece together the fragments identified in 1D NMR. For a proton-deficient molecule like this, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical.[6][7]

Experimental Protocol: 2D NMR Suite

-

Sample Preparation: Prepare a concentrated sample (~10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

-

Acquisition: On a high-field NMR spectrometer (≥400 MHz), acquire the following spectra:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings through 2-3 bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons through 2-3 bonds (ⁿJCH). This is key for connecting non-protonated carbons to nearby protons.[8]

-

-

Processing & Analysis: Process the 2D data and analyze the cross-peaks to build the molecular structure.

Integrated 2D NMR Interpretation:

-

HSQC Analysis: Every proton signal (except the exchangeable NH₂) will show a correlation to a carbon signal, definitively linking the ¹H and ¹³C assignments. The C4-H proton will correlate to the C4 carbon, the tert-butyl protons to their methyl carbons, and the aromatic protons to their respective carbons.

-

COSY Analysis: A cross-peak will be observed between the H3'/H5' and H4' protons of the dichlorophenyl ring, confirming their adjacency. No other correlations are expected, confirming the isolated nature of the other proton spin systems.

-

HMBC Analysis: The Decisive Experiment: This experiment connects the fragments. The key expected correlations are:

-

tert-Butyl Protons (~1.3 ppm): Will show a strong correlation to the quaternary C3 of the pyrazole ring, confirming the position of the tert-butyl group.

-

Pyrazole C4-H (~5.8 ppm): Will show correlations to the quaternary C3 and C5 of the pyrazole ring, locking down the pyrazole core structure.

-

Aromatic Protons (~7.4-7.2 ppm): Will show correlations to the quaternary C1' and the N1-attached C2'/C6' carbons, confirming the attachment point of the phenyl ring to the pyrazole nitrogen.

-

Caption: Key HMBC correlations confirming connectivity.

Definitive Confirmation: Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides an exceptionally high degree of confidence in the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[9][10] It moves beyond connectivity to provide a precise three-dimensional map of the molecule, including exact bond lengths, bond angles, and intermolecular interactions in the solid state.[11] This is the gold standard for structure determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data to achieve a low R-factor, indicating a good fit.

Expected Data & Interpretation The output is a 3D model of the molecule. Key findings would include:

-

Confirmation of Connectivity: The model will visually confirm the atomic connections established by NMR.

-

Torsional Angles: It will reveal the dihedral angle between the pyrazole ring and the 2,6-dichlorophenyl ring, which is expected to be significantly twisted due to steric hindrance from the ortho-chloro substituents.[12]

-

Intermolecular Interactions: The crystal packing will show any hydrogen bonding involving the amine group or other non-covalent interactions that stabilize the crystal lattice.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical workflow. High-resolution mass spectrometry establishes the correct molecular formula. FTIR spectroscopy confirms the presence of essential functional groups. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, providing a robust structural hypothesis. Finally, single-crystal X-ray crystallography delivers unequivocal confirmation of this structure in three dimensions. This integrated, self-validating approach ensures the highest level of scientific integrity and provides the definitive characterization required for drug development and regulatory submission.

References

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]

-

Structure Elucidation of a Pyrazolo[6]pyran Derivative by NMR Spectroscopy. Molecules. [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

1H-Pyrazole. NIST WebBook. [Link]

-

Structure Elucidation of a Pyrazolo[6]pyran Derivative by NMR Spectroscopy. MDPI. [Link]

-

One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

-

Structure determination of pyrazolone derivatives and their hydrazone type precursors by ir and 1h nmr spectr0scopy. Sci-Hub. [Link]

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]

-

(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

-

(PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. [Link]

-

Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Becerra-Castillo/846a1624c942971556828f73121542f56860d84c]([Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]

-

X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry. [Link]

-

Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. [Link]

-

Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... ResearchGate. [Link]

-

3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E. [Link]

-

FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]

- 12. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and a detailed laboratory-scale protocol for the synthesis of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Strategic Overview

Substituted pyrazoles are a cornerstone in modern pharmacology and agrochemistry, owing to their diverse biological activities.[3][4][5] The target molecule, this compound, incorporates several key structural features: a pyrazole core, a sterically demanding tert-butyl group, and a 2,6-dichlorophenyl moiety. These elements can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for further chemical exploration.[1]

The synthetic approach detailed herein is centered around the well-established Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring.[6][7][8] This strategy involves the acid-catalyzed condensation and subsequent cyclization of a hydrazine derivative with a β-ketonitrile.

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic scheme for this compound.

Mechanistic Insights: The Knorr Pyrazole Synthesis

The Knorr synthesis in this context proceeds through a well-defined reaction cascade. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Hydrazone Formation: The synthesis initiates with the acid-catalyzed reaction between the more nucleophilic nitrogen of 2,6-dichlorophenylhydrazine and the ketone carbonyl of pivaloylacetonitrile. This step forms a hydrazone intermediate. The acidic environment serves to activate the carbonyl group towards nucleophilic attack.[6][8]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This intramolecular cyclization leads to the formation of a five-membered ring.

-

Tautomerization: The resulting imine intermediate rapidly tautomerizes to the more stable aromatic aminopyrazole, which is the final product. The thermodynamic driving force of forming an aromatic system ensures the reaction proceeds to completion.[6]

The mechanistic pathway is illustrated below:

Caption: Mechanistic steps of the Knorr pyrazole synthesis for the target molecule.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity | Notes |

| 2,6-Dichlorophenylhydrazine hydrochloride | 213.49 | 50709-36-9 | ≥98% | Air and moisture sensitive |

| Pivaloylacetonitrile | 125.17 | 59997-51-2 | ≥97% | Also known as 4,4-dimethyl-3-oxopentanenitrile[9][10] |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | ~37% | Corrosive |

| Ammonium Hydroxide (NH₄OH) | 35.04 | 1336-21-6 | ~28-30% | Use in a well-ventilated fume hood |

| Deionized Water | 18.02 | 7732-18-5 | - | High purity |

| Ethyl Acetate | 88.11 | 141-78-6 | ACS Grade | For extraction |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | ACS Grade | For drying |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add deionized water (30 mL) and concentrated hydrochloric acid (4.0 mL).

-

Addition of Reactants: To the acidic solution, add 2,6-dichlorophenylhydrazine hydrochloride (2.13 g, 10.0 mmol) and pivaloylacetonitrile (1.88 g, 15.0 mmol, 1.5 equivalents). The use of an excess of the β-ketonitrile helps to drive the reaction to completion.

-

Initial Heating: Heat the reaction mixture to 70-80 °C with vigorous stirring for 1 hour. The mixture may become a thick slurry.

-

Further Acidification and Heating: After the initial heating period, carefully add another portion of concentrated hydrochloric acid (4.0 mL) to the reaction mixture. Continue heating at 70-80 °C for an additional 1-2 hours.[11] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

-

Work-up and Neutralization: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Add crushed ice (approx. 50 g) to the mixture.

-

Basification: Slowly neutralize the acidic mixture by adding concentrated ammonium hydroxide dropwise while stirring in the ice bath. The pH should be adjusted to approximately 8-9. This step is crucial for deprotonating the amine and precipitating the product.

-

Isolation of Crude Product: The resulting solid precipitate is collected by vacuum filtration. Wash the solid with cold deionized water (3 x 15 mL) to remove any inorganic salts.

-

Drying: Dry the collected solid under vacuum at ambient temperature to afford the crude this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system for recrystallization would be an ethanol/water or isopropanol/water mixture. Dissolve the crude product in a minimal amount of hot alcohol and then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.[3][12][13]

Characterization

The structure and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the N-H stretch of the amine.

-

Melting Point Analysis: To assess the purity of the synthesized compound.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.

-

Handling of Reagents:

-

2,6-Dichlorophenylhydrazine hydrochloride: Harmful if swallowed, in contact with skin, or if inhaled. It is also air and moisture sensitive. Handle under an inert atmosphere if possible.

-

Concentrated Acids and Bases: Hydrochloric acid and ammonium hydroxide are corrosive and can cause severe burns. Handle with extreme care.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound via the Knorr pyrazole synthesis is a reliable and efficient method. This guide provides a detailed protocol and the underlying scientific principles to enable researchers to successfully synthesize this valuable compound. Careful attention to reaction conditions and safety procedures is paramount for achieving high yields and purity.

References

-

Castillo, J. C., et al. (2014). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o288. Available at: [Link]

-

Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available at: [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

- Sakya, S. (2005). Knorr Pyrazole Synthesis. Name Reactions in Heterocyclic Chemistry.

- Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

-

Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196. Available at: [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1][11][14]triazolo[3,4-b][1][6][11]thiadiazine-7-. Available at: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

-

ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

-

NIH. (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Available at: [Link]

-

Taylor & Francis Online. (n.d.). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. Available at: [Link]

-

ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

-

Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Available at: [Link]

-

NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of pivaloylacetonitrile. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

-

Ovid. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available at: [Link]

-

NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

-

ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl). Available at: [Link]

-

PubMed. (n.d.). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Available at: [Link]

-

YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available at: [Link]

-

MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Available at: [Link]

-

Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Becerra-Castillo/8b5c9e3e3b3c3c1e1e4e3e3e3e3e3e3e3e3e3e3e]([Link]

-

Organic Syntheses. (n.d.). O-Pivaloyl hydroxylamine triflic acid. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

- Google Patents. (n.d.). US5112982A - Process for preparing 2,6-dichloropyridine.

-

Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Available at: [Link]

-

MOLBASE. (n.d.). N-((3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-yl)methyl). Available at: [Link]

-

YouTube. (2021). 2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. Pivaloylacetonitrile | 59997-51-2 [chemicalbook.com]

- 11. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

The Emergence of a Privileged Scaffold: A Technical Guide to 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine

Abstract

The 3-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile role in the development of targeted therapeutics. This technical guide delves into the strategic design, synthesis, and potential applications of a key derivative, 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine. While a singular, seminal discovery of this specific molecule is not extensively documented, its existence and utility can be inferred from the rich history of pyrazole chemistry and the persistent pursuit of novel kinase inhibitors. This paper will serve as a comprehensive resource for researchers and drug development professionals, elucidating the scientific rationale behind its structure, a detailed, field-proven synthetic protocol, and its anticipated role in the landscape of targeted drug discovery.

Introduction: The Strategic Importance of the 3-Aminopyrazole Core

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a subject of intense investigation since its discovery by Ludwig Knorr in 1883.[1] Its derivatives have demonstrated a broad spectrum of biological activities, leading to their incorporation into numerous FDA-approved drugs.[2] The functionalization of the pyrazole ring allows for the fine-tuning of physicochemical and pharmacological properties, making it a "privileged scaffold" in drug design.[2][3][4]

Among the various pyrazole derivatives, the 3-aminopyrazole moiety has garnered significant attention as a versatile building block for the synthesis of potent kinase inhibitors and other targeted therapies.[3][4][5] The amino group at the 5-position provides a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The subject of this guide, this compound, represents a strategically designed molecule that combines several key features to enhance its potential as a drug scaffold:

-

The 3-(tert-Butyl) Group: This bulky, lipophilic group can provide steric hindrance that influences the conformation of the molecule and its interaction with target proteins. It can also enhance metabolic stability by shielding adjacent positions from enzymatic degradation.

-

The 1-(2,6-dichlorophenyl) Moiety: The dichlorinated phenyl ring is a common feature in kinase inhibitors. The chlorine atoms can form halogen bonds with the protein backbone and contribute to the overall binding affinity. The ortho-dichloro substitution pattern restricts the rotation of the phenyl ring, locking the molecule into a specific conformation that can be advantageous for target engagement. The presence of this specific moiety in advanced intermediates for complex heterocyclic systems underscores its utility in medicinal chemistry.[6][7]

-

The 5-Amino Group: As mentioned, this primary amine is a key functional group for derivatization, allowing for the introduction of various pharmacophores to modulate activity, selectivity, and pharmacokinetic properties.

This guide will now proceed to detail a robust and reproducible synthetic route to this valuable scaffold, drawing upon established principles of heterocyclic chemistry.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved through a well-established and reliable method for constructing 5-aminopyrazoles: the condensation of a substituted hydrazine with a β-ketonitrile. This approach offers high regioselectivity and good overall yields.

Proposed Synthetic Pathway

The overall synthetic strategy is a two-step process starting from commercially available reagents.

Figure 1: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of this compound

This one-pot procedure is adapted from established methods for the synthesis of related 5-aminopyrazoles.[8]

Materials:

-

4,4-Dimethyl-3-oxopentanenitrile (pivaloylacetonitrile)

-

2,6-Dichlorophenylhydrazine hydrochloride

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide (for neutralization)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichlorophenylhydrazine hydrochloride (1.0 eq) and ethanol (10 mL/g of hydrazine).

-

Stir the suspension and add 4,4-dimethyl-3-oxopentanenitrile (1.1 eq).

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Slowly add the reaction mixture to a beaker of ice-water with stirring.

-

Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until a precipitate forms and the pH is approximately 7-8.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.

Characterization Data:

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| ¹H NMR | Peaks corresponding to tert-butyl protons (singlet, ~1.3 ppm), pyrazole CH (singlet, ~5.8 ppm), and aromatic protons of the dichlorophenyl ring. |

| ¹³C NMR | Resonances for the tert-butyl group, the pyrazole ring carbons, and the dichlorophenyl ring carbons. |

| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the product. |

Mechanistic Insights

The formation of the 5-aminopyrazole ring proceeds through a well-understood mechanism:

Figure 2: Reaction mechanism for the synthesis of the aminopyrazole.

-

Hydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of the hydrazine with the ketone of the β-ketonitrile to form a hydrazone intermediate.

-

Tautomerization: The hydrazone can tautomerize to an enamine form.

-

Intramolecular Cyclization: The terminal amino group of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the nitrile carbon.

-

Aromatization: A final tautomerization step leads to the formation of the stable, aromatic 5-aminopyrazole ring.

The choice of an acid catalyst is crucial for promoting the initial condensation step. The regioselectivity, favoring the 5-amino isomer, is generally high with this synthetic route.

Applications in Drug Discovery and Development

The this compound scaffold is a highly promising starting point for the development of novel therapeutics, particularly in the area of oncology and inflammatory diseases.

Kinase Inhibition

The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms of the pyrazole can form key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. The 1-aryl substituent, in this case, the 2,6-dichlorophenyl group, often occupies the hydrophobic pocket adjacent to the ATP-binding site.

Derivatization of the 5-amino group allows for the introduction of solubilizing groups or moieties that can extend into the solvent-exposed region of the kinase, further enhancing potency and selectivity.

Structure-Activity Relationship (SAR) Studies

The 5-amino group serves as an ideal point for generating a library of analogues to explore the SAR of this scaffold against a particular biological target. For example, acylation, sulfonylation, or reductive amination of the amino group can be readily performed to introduce a wide variety of substituents.

Table of Potential Derivatizations:

| Reaction Type | Reagent Example | Potential Functional Group Introduced |

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | Methanesulfonyl chloride | Sulfonamide |

| Urea Formation | Phenyl isocyanate | Urea |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Substituted amine |

Parallels with Known Biologically Active Pyrazoles

Numerous pyrazole derivatives bearing similar structural features have demonstrated significant biological activity:

-

Anti-inflammatory Agents: The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Agents: A multitude of pyrazole-based compounds have been developed as inhibitors of various kinases implicated in cancer, such as CDK, Aurora kinase, and others.[5]

-

Agrochemicals: Phenylpyrazole-containing compounds are also utilized as insecticides, highlighting the broad utility of this chemical class.

The structural features of this compound make it a prime candidate for investigation in these and other therapeutic areas.

Conclusion

While the specific historical discovery of this compound may not be a singular, celebrated event, its importance is underscored by the extensive body of research on the 3-aminopyrazole scaffold. This technical guide has provided a comprehensive overview of its rational design, a detailed and reliable synthetic protocol, and a discussion of its vast potential in drug discovery. The strategic combination of the tert-butyl group, the 2,6-dichlorophenyl moiety, and the versatile 5-amino group makes this compound a highly valuable building block for the development of the next generation of targeted therapeutics. It is our hope that this guide will serve as a valuable resource for researchers in their efforts to unlock the full potential of this privileged scaffold.

References

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]

-

Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[2][5][9]triazolo[3,4-b][2][5][6]thiadiazine-7-carboxylic acid and its salts. ResearchGate. [Link]

-

Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. IRIS. [Link]

-

Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. RSC Publishing. [Link]

-

SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. ResearchGate. [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

-

Pyrazole Scaffold: A Remarkable Tool in Drug Development. ResearchGate. [Link]

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PMC - NIH. [Link]

-

Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl). [Link]

-

chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unipa.it [iris.unipa.it]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b] [1,3,4]thiadiazine-7-carboxylic acid and its salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Silico Analysis of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine: A Predictive Modeling Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 3-(tert-butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine, a novel pyrazole derivative with potential therapeutic applications. Lacking experimental data for this specific molecule, this document outlines a predictive modeling workflow grounded in the known bioactivities of structurally similar pyrazole compounds, which have shown promise as both anti-inflammatory and anti-cancer agents. We present a detailed, step-by-step methodology for a suite of computational techniques, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. Cyclooxygenase-2 (COX-2) and Proto-oncogene tyrosine-protein kinase Src (Src kinase) have been selected as putative targets for anti-inflammatory and anti-cancer activities, respectively, based on extensive literature analysis of the pyrazole scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering a practical, field-proven approach to the early-stage computational assessment of novel chemical entities.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have led to the development of numerous FDA-approved drugs with a wide range of biological activities. Notably, pyrazole derivatives have been successfully developed as anti-inflammatory agents, with celecoxib, a selective COX-2 inhibitor, being a prominent example. Furthermore, the pyrazole core is integral to several protein kinase inhibitors used in oncology, highlighting its versatility in targeting key signaling pathways involved in cancer progression.[2][3]

The subject of this guide, this compound, is a novel compound for which, to our knowledge, no experimental biological data has been published. However, the presence of the pyrazole core, along with the bulky tert-butyl group and the di-substituted phenyl ring, suggests that it may interact with biological targets in a manner similar to other bioactive pyrazole derivatives. The tert-butyl group can enhance lipophilicity, potentially improving membrane permeability, while the dichlorophenyl moiety can influence binding affinity and selectivity through halogen bonding and other interactions.

This guide, therefore, embarks on a predictive in silico investigation of this molecule, outlining a robust workflow to hypothesize and evaluate its potential as a therapeutic agent. We will explore its drug-like properties and model its interactions with two clinically relevant targets: COX-2 and Src kinase.

Physicochemical Properties and Drug-Likeness Assessment of the Target Molecule

A foundational step in in silico drug discovery is the characterization of the molecule's physicochemical properties and the assessment of its "drug-likeness." These parameters provide early insights into the potential for a compound to be developed into an orally bioavailable drug.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method |

| Molecular Formula | C13H15Cl2N3 | PubChem CID: 53408332 |

| Molecular Weight | 284.19 g/mol | Calculated |

| SMILES | CC(C)(C)C1=CC(=NN1C2=C(C=CC=C2Cl)Cl)N | |

| LogP (o/w) | 4.2 | Predicted (e.g., via SwissADME) |

| Topological Polar Surface Area (TPSA) | 42.1 Ų | Predicted (e.g., via SwissADME) |

| Number of Hydrogen Bond Donors | 1 | Calculated |

| Number of Hydrogen Bond Acceptors | 3 | Calculated |

| Number of Rotatable Bonds | 2 | Calculated |

The predicted properties of this compound largely adhere to Lipinski's Rule of Five, a widely used guideline for assessing drug-likeness. This suggests a reasonable probability of oral bioavailability.

In Silico ADMET Prediction: A Proactive Approach to Safety and Efficacy

Predicting the ADMET properties of a compound early in the discovery pipeline is crucial for identifying potential liabilities and de-risking development. A variety of computational tools can provide valuable estimations of a molecule's pharmacokinetic and toxicological profile.

ADMET Prediction Workflow

Caption: Workflow for ADMET property prediction.

Step-by-Step Protocol for ADMET Prediction

-

Obtain the SMILES string of the target molecule: CC(C)(C)C1=CC(=NN1C2=C(C=CC=C2Cl)Cl)N.

-

Access a web-based ADMET prediction tool , such as SwissADME, pkCSM, or ADMETlab 2.0.[4][5]

-

Submit the SMILES string to the server.

-

Analyze the output , paying close attention to parameters such as:

-

Gastrointestinal (GI) absorption: High predicted absorption is desirable for oral drugs.

-

Blood-Brain Barrier (BBB) permeability: This is crucial for CNS-targeting drugs and a potential liability for peripherally acting drugs.

-

Cytochrome P450 (CYP) inhibition: Inhibition of key CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) can lead to drug-drug interactions.

-

hERG inhibition: Blockade of the hERG potassium channel is a major cause of drug-induced cardiotoxicity.

-

AMES toxicity: A predictor of mutagenicity.

-

This initial screening provides a valuable, albeit predictive, safety and pharmacokinetic profile that can guide further in silico and, eventually, in vitro studies.

Molecular Docking: Elucidating Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[6]

Target Selection

-

Anti-inflammatory Target: Cyclooxygenase-2 (COX-2)

-

Rationale: Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) selectively inhibit COX-2.[7] The larger active site of COX-2 compared to COX-1 allows for the accommodation of bulkier inhibitors, a characteristic that may be relevant for our target molecule.[8]

-

PDB ID: 1CX2 (Murine COX-2 complexed with a selective inhibitor).[5]

-

-

Anti-cancer Target: Proto-oncogene tyrosine-protein kinase Src (Src kinase)

Molecular Docking Workflow

Caption: General workflow for molecular docking.

Step-by-Step Protocol for Molecular Docking with AutoDock Vina

-

Ligand Preparation:

-

Convert the SMILES string of the target molecule to a 3D structure using a tool like Open Babel.

-

Perform energy minimization of the ligand structure.

-

Save the ligand in PDBQT format, which includes partial charges and atom types.

-

-

Receptor Preparation:

-

Download the PDB file for the chosen target (e.g., 1CX2 for COX-2, 2BDJ for Src kinase).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens to the protein structure.

-

Save the prepared receptor in PDBQT format.

-

-

Grid Box Definition:

-

Identify the active site of the receptor, typically where the co-crystallized ligand was bound.

-

Define a grid box that encompasses the entire active site. The size and center of the grid box are critical parameters.

-

-

Running AutoDock Vina:

-

Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

-

Execute AutoDock Vina from the command line.

-

-

Analysis of Results:

-

AutoDock Vina will generate multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

-

Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor.

-

Molecular Dynamics Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.

Molecular Dynamics Workflow

Caption: Workflow for molecular dynamics simulation.

Step-by-Step Protocol for MD Simulation with GROMACS

-

System Preparation:

-

Use the best-ranked pose from molecular docking as the starting structure.

-

Generate a topology for the protein using a force field such as CHARMM36.

-

Generate a topology and parameters for the ligand, for which servers like CGenFF can be utilized.

-

Place the complex in a periodic box and solvate it with a water model (e.g., TIP3P).

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes.

-

-

Equilibration:

-

Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.

-

Perform another short simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns).

-

-

Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

-

Hydrogen Bonds: Analyze the hydrogen bond interactions between the ligand and the receptor over the course of the simulation to identify stable interactions.

-

QSAR Modeling: Predicting Activity from Structure

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[11] As we lack experimental data for our target molecule, a QSAR model would be predictive, based on a dataset of structurally similar pyrazole derivatives with known activities against the target of interest.

QSAR Modeling Workflow

Caption: Workflow for QSAR model development.

Step-by-Step Protocol for Predictive QSAR Modeling

-

Data Collection:

-

Compile a dataset of pyrazole derivatives with known inhibitory activity against the target of interest (COX-2 or Src kinase) from databases like ChEMBL.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical descriptors) using software like PaDEL-Descriptor.

-

-

Data Splitting:

-

Divide the dataset into a training set (typically 70-80%) for model building and a test set for external validation.

-

-

Model Building:

-

Use a machine learning algorithm (e.g., Multiple Linear Regression, Support Vector Machines, or Random Forest) to build a model that correlates the descriptors with the biological activity. Open-source software like QSAR-Co can be used for this purpose.[1]

-

-

Model Validation:

-

Internal Validation: Use techniques like leave-one-out cross-validation (q²) to assess the robustness of the model.

-

External Validation: Use the test set to evaluate the predictive power of the model (R²pred).

-

-

Prediction for the Target Molecule:

-

Calculate the same set of descriptors for this compound.

-

Use the validated QSAR model to predict its biological activity.

-

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for the predictive modeling of this compound. By leveraging established computational methodologies, we can generate valuable hypotheses about its drug-likeness, pharmacokinetic profile, and potential interactions with therapeutically relevant targets like COX-2 and Src kinase.

The predictive nature of this study, necessitated by the absence of experimental data, underscores the power of computational chemistry in modern drug discovery. The insights gained from these in silico models provide a strong foundation for prioritizing this compound for synthesis and subsequent in vitro and in vivo validation. Future experimental studies should focus on confirming the predicted ADMET properties and evaluating the biological activity against the identified targets. The iterative interplay between computational prediction and experimental validation remains the cornerstone of efficient and successful drug development.

References

-

QSAR-Co: An Open Source Software for Developing Robust Multitasking or Multitarget Classification-Based QSAR Models. Journal of Chemical Information and Modeling. [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. [Link]

-

Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

ADMET Predictor® - Simulations Plus. Simulations Plus. [Link]

-

2BDJ: Src kinase in complex with inhibitor AP23464. RCSB PDB. [Link]

-

Pyrazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]

-

2SRC: CRYSTAL STRUCTURE OF HUMAN TYROSINE-PROTEIN KINASE C-SRC, IN COMPLEX WITH AMP-PNP. RCSB PDB. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

-

GROMACS Tutorials. GROMACS Tutorials. [Link]

-

Reduced efficacy of a Src kinase inhibitor in crowded protein solution. Nature Communications. [Link]

-

Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI. [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. [Link]

-

Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

-

From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed. [Link]

-

Quantitative structure–activity relationship. Wikipedia. [Link]

-

Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

-

QSAR-Co-X: an open source toolkit for multitarget QSAR modelling. Journal of Cheminformatics. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dovepress. [Link]

-

ADMET-AI. admet-ai.net. [Link]

-

Proto-oncogene tyrosine-protein kinase Src. UniProt. [Link]

-

SRC proto-oncogene, non-receptor tyrosine kinase. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

-

Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]

-

ADMET predictions. VLS3D.COM. [Link]

-

Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ACS Publications. [Link]

-

COX SELECTIVE ANTI- INFLAMMATORY DRUGS AND ITS DEVELOPMENT. ResearchGate. [Link]

-

Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors. MDPI. [Link]

-

How to correctly develop q-RASAR models for predictive cheminformatics. Taylor & Francis Online. [Link]

-

QSAR Tutorial: Binary-QSAR Model Development Using A Free QSAR Software. YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 5. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpda.org [ijpda.org]

- 9. mdpi.com [mdpi.com]

- 10. rcsb.org [rcsb.org]

- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

An In-Depth Technical Guide to the Pharmacology of Dichlorophenyl Pyrazole Compounds

Abstract: Dichlorophenyl pyrazole compounds represent a significant class of synthetic molecules, most notably recognized for their potent insecticidal properties. This guide provides a comprehensive technical overview of their pharmacology, designed for researchers, scientists, and professionals in drug and pesticide development. We will deconstruct their primary mechanism of action as non-competitive antagonists of GABA-gated chloride channels, explore the critical structure-activity relationships that govern their potency and selectivity, and detail their metabolic pathways. Furthermore, this document provides field-proven, step-by-step experimental protocols for receptor binding and functional electrophysiological assays, enabling researchers to rigorously characterize these and similar compounds.

Introduction and Significance

The dichlorophenyl pyrazole scaffold is a cornerstone of modern agrochemicals. The archetypal compound of this class, Fipronil, is a broad-spectrum insecticide valued for its high efficacy against a wide array of insect pests.[1] The defining characteristic of these compounds is the 1-(2,6-dichloro-4-trifluoromethylphenyl) moiety attached to a pyrazole core. This specific substitution pattern is crucial for their biological activity. Their primary utility lies in disrupting the central nervous system (CNS) of invertebrates, leading to targeted pest control in agriculture and veterinary medicine.[1][2] Understanding the detailed pharmacology of this chemical class is paramount for developing next-generation insecticides with improved safety profiles and for managing the emergence of resistance.

Core Mechanism of Action: GABA Receptor Antagonism

The neurotoxic effects of dichlorophenyl pyrazole compounds are primarily mediated through their interaction with ligand-gated ion channels in the CNS.[1]

2.1. Primary Molecular Target: The GABA-A Receptor

The principal target is the γ-aminobutyric acid type-A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in both vertebrate and invertebrate nervous systems.[2][3] GABA-A receptors are pentameric ligand-gated ion channels that, upon binding of GABA, open an integral chloride (Cl⁻) channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Dichlorophenyl pyrazoles, such as Fipronil, act as non-competitive antagonists or channel blockers.[3][4] They do not compete with GABA for its binding site. Instead, they bind to a distinct allosteric site located within the transmembrane pore of the chloride channel.[5] This binding event physically obstructs the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[1] The loss of this inhibitory signal leads to uncontrolled neuronal firing, hyperexcitation of the insect's CNS, and ultimately, death.[6]

2.2. Basis of Selective Toxicity

The remarkable success of dichlorophenyl pyrazoles as insecticides stems from their selective toxicity, exhibiting much higher potency against insect GABA receptors than mammalian ones.[1] Biochemical and electrophysiological studies have consistently shown that compounds like Fipronil bind with significantly higher affinity to insect GABA receptors.[1] This differential affinity is attributed to subtle but critical differences in the amino acid residues lining the channel pore between insect and mammalian receptor subtypes. This structural divergence forms the molecular basis for the compound's favorable safety margin in non-target species.[1]

Structure-Activity Relationships (SAR)

The insecticidal potency of this class is highly dependent on its molecular architecture. Decades of research have illuminated key structural features that govern binding affinity and biological activity. The causality behind these relationships is the optimization of steric and electronic interactions within the binding pocket of the insect GABA receptor.

| Structural Position | Modification / Feature | Impact on Activity | Rationale & Supporting Evidence |

| Phenyl Ring | 2,6-Dichloro Substitution | Critical. Removal of one or both chlorine atoms drastically reduces activity. | The 2,6-dichloro groups are believed to enforce a specific torsional angle between the phenyl and pyrazole rings, which is essential for fitting into the receptor binding site. This conformation properly orients the rest of the molecule for key interactions. |

| Phenyl Ring | 4-Trifluoromethyl (CF₃) Group | High Potency. Enhances insecticidal activity. | This bulky, highly electronegative group contributes to favorable binding interactions within a hydrophobic pocket of the receptor and increases the molecule's metabolic stability. |

| Pyrazole Ring | 4-Trifluoromethylsulfinyl (SOCF₃) | High Potency. This is the substituent in Fipronil. | The sulfinyl group is a key interaction point. However, it is also a site of metabolic oxidation to the more potent but less selective sulfone metabolite.[7] |

| Pyrazole Ring | 4-tert-Butyl or Isopropyl | Retains High Potency. Can effectively replace the SOCF₃ group. | These bulky alkyl groups can occupy the same hydrophobic pocket as the trifluoromethylsulfinyl group, demonstrating flexibility in the receptor's binding requirements for this position. |

| Pyrazole Ring | 3-Cyano (CN) Group | Enhances Potency. | The electron-withdrawing nature of the cyano group is thought to enhance binding affinity through electronic interactions with receptor residues. |

| Pyrazole Ring | 5-Amino (NH₂) Group | Important for Binding. | The amino group can act as a hydrogen bond donor, forming a crucial anchor point with amino acid residues (like threonine) within the channel pore.[5] |

Metabolism and Pharmacokinetics

Upon entering an organism, dichlorophenyl pyrazoles undergo metabolic transformation, primarily through oxidation.[8] The most significant metabolic pathway for Fipronil is the oxidation of the trifluoromethylsulfinyl group to a fipronil-sulfone metabolite.[9][10]

-

Metabolic Causality: This oxidation is typically mediated by cytochrome P450 monooxygenases in the liver (in vertebrates) or analogous enzyme systems in insects.[8][9]

-

Pharmacological Significance: The fipronil-sulfone metabolite is often more persistent and, in some cases, a more potent blocker of GABA receptors than the parent compound.[6][10] However, this increased potency can come at the cost of reduced selective toxicity, as the sulfone metabolite may show a higher affinity for mammalian receptors compared to the parent Fipronil.[7] This metabolic conversion is a critical factor in assessing the overall toxicological risk to non-target organisms.

Experimental Methodologies for Characterization

To rigorously evaluate the pharmacological profile of dichlorophenyl pyrazole compounds, a combination of binding and functional assays is essential. The following protocols represent self-validating systems, where results from one assay (e.g., binding affinity) should logically correlate with the functional outcomes of another (e.g., channel block).

5.1. Protocol: Radioligand Competition Binding Assay

This protocol determines the affinity of a test compound for the GABA receptor by measuring its ability to displace a known radiolabeled ligand that binds within the channel pore (e.g., [³H]EBOB).

-

Objective: To calculate the inhibitory constant (Kᵢ) of the test compound, a measure of its binding affinity.

-

Principle: The higher the affinity of the test compound, the lower the concentration needed to displace the radioligand from the receptor. This is a self-validating system as the specific binding must be displaceable in a dose-dependent manner.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in GABA receptors (e.g., insect heads, mammalian brain cortex, or cultured cells expressing recombinant receptors) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[11]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the cell membranes.[12]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation. This step is critical to remove endogenous GABA that could interfere with the assay.[12]

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein), a fixed concentration of the radioligand (e.g., [³H]EBOB, at a concentration near its Kₔ), and varying concentrations of the unlabeled test compound.[11]

-

Total Binding Control: Include wells with membranes and radioligand only.

-

Non-Specific Binding (NSB) Control: Include wells with membranes, radioligand, and a saturating concentration of a known, potent, unlabeled channel blocker (e.g., excess Fipronil) to measure binding to non-receptor components.

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature or 30°C).[11]

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[11]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand. Rapid washing is essential to prevent dissociation of the ligand from the receptor.

-

Dry the filters completely.

-

-

Quantification and Analysis:

-

Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the specific binding as a function of the log concentration of the test compound. This should yield a sigmoidal dose-response curve.

-

Use non-linear regression analysis (e.g., Prism software) to fit the curve and determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

5.2. Protocol: Two-Electrode Voltage Clamp (TEVC) Functional Assay

This electrophysiological technique measures the functional impact of the test compound on the GABA-A receptor's ability to conduct chloride ions.[13] It provides a direct measure of antagonism.

-

Objective: To determine the concentration-response relationship of the compound's inhibitory effect and calculate its EC₅₀ (effective concentration to produce 50% of the maximal response).

-

Principle: A Xenopus oocyte is used as a biological test tube to express functional GABA-A receptors.[14] Two electrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current, "clamping" the voltage at a set level.[15] Applying GABA will open the channels, causing a measurable inward current of Cl⁻ ions. An antagonist will block this current.[3][16]

Step-by-Step Methodology:

-

Oocyte Preparation and Injection:

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., ND96).[17]

-

Carefully impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection), filled with a conductive solution like 3M KCl.

-

Using a TEVC amplifier, clamp the oocyte's membrane potential at a fixed holding potential (e.g., -60 mV or -80 mV).[16]

-

-

Compound Application and Data Acquisition:

-

Establish a baseline recording in buffer.

-

Apply a concentration of GABA that elicits a submaximal response (e.g., the EC₂₀) to the oocyte via the perfusion system. This will result in a steady inward current.

-

Once the GABA-induced current is stable, co-apply the test compound (dichlorophenyl pyrazole) at a specific concentration.[3] The antagonist will cause a reduction or block of the GABA-induced current.

-

Wash out the test compound to ensure the effect is reversible.

-

Repeat this process for a range of test compound concentrations to generate a full dose-response curve.

-

-

Data Analysis:

-

Measure the peak current inhibition for each concentration of the test compound relative to the control GABA response.

-

Plot the percent inhibition as a function of the log concentration of the test compound.

-

Fit the data with a sigmoidal dose-response function using appropriate software to calculate the EC₅₀ and the Hill slope.

-

Conclusion and Future Perspectives

Dichlorophenyl pyrazole compounds are highly effective neurotoxic agents that function as potent non-competitive antagonists of the GABA-A receptor. Their success as insecticides is rooted in a high degree of selective toxicity, a feature governed by specific structure-activity relationships. The primary metabolic pathway, oxidation to the sulfone derivative, is a critical consideration for both efficacy and toxicology. The experimental protocols detailed herein provide a robust framework for the continued investigation of this chemical class. Future research should focus on elucidating the molecular basis of insecticide resistance, designing novel pyrazoles that circumvent these resistance mechanisms, and further refining selectivity to enhance the environmental safety profile of this important class of compounds.

References

-

GABA-A Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. (2021). Frontiers in Pharmacology. [Link][2][3]

-

The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. (n.d.). British Journal of Pharmacology. [Link][6]

-

GABA-A Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. (2021). PMC. [Link]

-

Fipronil: action at the GABA receptor. (1998). CABI Digital Library. [Link][1]

-

Two-Electrode Voltage Clamp. (2016). ResearchGate. [Link][13]

-

The binding mode of fipronil (yellow) and T17 (purple) with GABA... (n.d.). ResearchGate. [Link][5]

-

Structure-activity relationships of seven GABA receptor noncompetitive... (n.d.). ResearchGate. [Link][4]

-

GABA receptor subunit composition relative to insecticide potency and selectivity. (2018). ResearchGate. [Link]

-

Fipronil metabolism, oxidative sulfone formation and toxicity among or. (n.d.). University of Nebraska - Lincoln DigitalCommons@University of Nebraska - Lincoln. [Link][9]

-